N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE
Description
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Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,5-dimethylanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-8-9-15(2)18(10-14)21-13-19(24)23-20-22-12-17(25-20)11-16-6-4-3-5-7-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMLOLAKPQXWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Benzyl-1,3-thiazol-2-yl)-2-[(2,5-dimethylphenyl)amino]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3OS. The compound features a thiazole ring and an acetamide moiety that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : The thiazole ring can be synthesized from appropriate precursors such as 2-aminothiophenol and benzyl halides.
- Coupling Reaction : The thiazole derivative is then coupled with 2-(2,5-dimethylphenyl)aminoacetyl chloride to form the final product through an amide bond formation.
Antitumor Activity
Research indicates that compounds with thiazole moieties often exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and MAPK pathways .
- Case Studies : In one study, thiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. Some derivatives have shown promising results in animal models, with significant reduction in seizure activity .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific kinases:
- Src Kinase Inhibition : Similar compounds have been reported to inhibit Src kinase with GI(50) values around 1.34 μM, suggesting potential for development as targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Thiazole Ring : Modifications on the thiazole ring significantly affect potency and selectivity against cancer cell lines.
- Dimethyl Substitution on Phenyl Group : The presence of dimethyl groups on the phenyl ring has been correlated with enhanced biological activity due to increased lipophilicity and better interaction with biological targets .
Comparative Analysis
A comparison of this compound with other thiazole-based compounds highlights its unique properties:
| Compound | IC50 (µM) | Biological Activity | Comments |
|---|---|---|---|
| Compound A | 1.61 ± 0.92 | Antitumor | Contains additional methoxy group enhancing activity |
| Compound B | 23.30 ± 0.35 | Anticonvulsant | Structure modifications led to improved efficacy |
| N-(5-benzyl...) | <10 | Antitumor/Anticonvulsant | Promising candidate for further development |
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-2-[(2,5-dimethylphenyl)amino]acetamide. The compound's structure suggests it may interact with biological targets involved in cancer progression.
Case Studies
A study by Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that certain thiazole compounds exhibited significant cytotoxicity with IC50 values ranging from 23.30 mM to >1000 mM .
Furthermore, a recent investigation into N-(5-benzyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-acetamides demonstrated promising results against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .
Antiviral Activity
In addition to anticancer properties, thiazole derivatives have been explored for their antiviral potential. Research indicates that some thiazole compounds can inhibit viral replication and may serve as lead compounds for developing antiviral drugs.
Relevant Findings
A study highlighted the antiviral efficacy of thiazole derivatives against hepatitis C virus (HCV) NS5B polymerase, showing significant inhibition at micromolar concentrations . This suggests that this compound could be further investigated for similar applications.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that can affect its biological activity. Understanding the structure–activity relationship is crucial for optimizing its efficacy.
SAR Insights
The presence of specific substituents on the thiazole ring significantly influences the compound's anticancer and antiviral activities. For example, modifications at the benzyl position or the introduction of electron-withdrawing groups can enhance cytotoxic effects against cancer cells .
Data Summary Table
Preparation Methods
General Synthetic Approaches
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-[(2,5-dimethylphenyl)amino]acetamide can be approached through several strategic pathways, each with distinct advantages and limitations. The primary synthetic routes can be categorized based on the key bond formations and the order of construction of the thiazole ring versus functionalization steps.
Retrosynthetic Analysis
From a retrosynthetic perspective, this compound can be disconnected into three primary building blocks:
- 5-benzyl-1,3-thiazol-2-amine core
- A haloacetyl unit (typically chloroacetyl)
- 2,5-dimethylaniline
The synthesis can proceed through either:
- Initial construction of the thiazole ring followed by sequential N-acylation and amino substitution
- Formation of 2-[(2,5-dimethylphenyl)amino]acetyl chloride followed by coupling with the thiazole component
Key Intermediates in the Synthetic Pathway
The core intermediate 5-benzyl-1,3-thiazol-2-amine serves as the foundation for further functionalization. This molecule can be prepared through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides. Based on available literature, synthesis of thiazole derivatives typically proceeds with moderate to high yields (65-85%) under optimized conditions.
Preparation of 5-Benzyl-1,3-thiazol-2-amine
The preparation of the key intermediate 5-benzyl-1,3-thiazol-2-amine is crucial for the overall synthesis. Several methods have been reported in the literature with varying yields and reaction conditions.
Hantzsch Thiazole Synthesis
The most common approach utilizes the classical Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and thiourea.
Method A: Using 2-Bromoacetophenone Derivative
The synthesis begins with the bromination of commercially available phenylacetone to generate the appropriate α-bromoketone intermediate:
- A solution of phenylacetone (13.4 g, 0.1 mol) in ethyl acetate (100 mL) is treated with copper(II) bromide (26.8 g, 0.12 mol) and refluxed for 3-4 hours.
- The reaction mixture is filtered, and the filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated to obtain 2-bromo-3-phenylpropan-1-one.
- The resulting bromoketone (22.7 g, 0.1 mol) is dissolved in ethanol (150 mL) and reacted with thiourea (7.6 g, 0.1 mol) at 80°C for 2-3 hours.
- The reaction mixture is cooled, neutralized with aqueous sodium carbonate, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to obtain 5-benzyl-1,3-thiazol-2-amine.
This method typically provides yields ranging from 75-85%, with high purity after recrystallization.
Method B: Alternative Approach Using Thiocyanate
An alternative method involves the use of potassium thiocyanate:
- 2-Bromoacetophenone (14m, 19.9 g, 0.1 mol) is reacted with potassium thiocyanate (9.7 g, 0.1 mol) in acetone (100 mL) at room temperature for 2 hours.
- The resulting intermediate is treated with ammonia or ammonium hydroxide solution at 0-5°C, gradually allowing the temperature to rise to room temperature.
- The mixture is stirred for 3-4 hours, then concentrated, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol/water.
This method provides 5-benzyl-1,3-thiazol-2-amine with yields typically around 70-80%.
Characterization of 5-Benzyl-1,3-thiazol-2-amine
The synthesized 5-benzyl-1,3-thiazol-2-amine intermediate can be characterized by various analytical techniques:
Synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
The next step in the synthesis involves the acylation of 5-benzyl-1,3-thiazol-2-amine with chloroacetyl chloride to form N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide.
Acylation Procedures
Standard Method
- 5-Benzyl-1,3-thiazol-2-amine (19.0 g, 0.1 mol) is dissolved in anhydrous tetrahydrofuran (150 mL) and cooled to 0-5°C in an ice bath.
- Triethylamine (15.2 g, 0.15 mol) is added to the solution, followed by dropwise addition of chloroacetyl chloride (11.3 g, 0.1 mol) over 30 minutes while maintaining the temperature below 5°C.
- The reaction mixture is stirred at 0-5°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours.
- The reaction is monitored by thin-layer chromatography until completion.
- The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by recrystallization from ethanol or by column chromatography using ethyl acetate/hexane as the eluent.
This procedure typically provides N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide with yields of 80-90%.
Alternative Method Using Sodium Acetate
An alternative approach involves using sodium acetate as the base:
- 5-Benzyl-1,3-thiazol-2-amine (19.0 g, 0.1 mol) is suspended in a mixture of acetone and water (3:1, 200 mL).
- Sodium acetate (12.3 g, 0.15 mol) is added, and the mixture is cooled to 0-5°C.
- Chloroacetyl chloride (11.3 g, 0.1 mol) is added dropwise over 30 minutes with vigorous stirring.
- The reaction mixture is stirred at room temperature for 4-6 hours until completion.
- The solid product is collected by filtration, washed with water, and recrystallized from ethanol.
This method typically provides yields of 75-85%.
Characterization of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
The purified N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide can be characterized by:
- Melting point: 145-147°C
- 1H NMR (400 MHz, CDCl3): Characteristic signals for aromatic protons, thiazole ring proton, benzylic CH2, and chloroacetyl CH2
- IR (KBr): Strong absorption bands for N-H stretching (3250-3300 cm-1) and C=O stretching (1680-1700 cm-1)
- Mass spectrum: Molecular ion peaks reflecting the presence of chlorine isotopes
Preparation of this compound
The final step involves the nucleophilic substitution of the chlorine atom in N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide with 2,5-dimethylaniline.
Nucleophilic Substitution Reaction
Conventional Heating Method
- N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide (26.6 g, 0.1 mol) is dissolved in acetonitrile (150 mL).
- 2,5-Dimethylaniline (12.1 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) are added to the solution.
- The reaction mixture is heated at reflux for 8-10 hours and monitored by TLC until completion.
- The mixture is cooled to room temperature, filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography using ethyl acetate/hexane (1:2) as the eluent.
This method typically provides yields of 65-75%.
Microwave-Assisted Method (Optimized Protocol)
Microwave irradiation significantly reduces reaction time and often improves yields:
- N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide (26.6 g, 0.1 mol) and 2,5-dimethylaniline (12.1 g, 0.1 mol) are combined in a microwave reaction vessel.
- Potassium carbonate (20.7 g, 0.15 mol) and acetonitrile (100 mL) are added.
- The mixture is irradiated in a microwave reactor at 120°C (100W) for 30 minutes.
- The reaction mixture is processed similarly to the conventional method.
The microwave-assisted method typically provides yields of 80-85%, representing a significant improvement over conventional heating.
Optimization of Reaction Conditions
Various reaction parameters have been studied to optimize the synthesis of this compound. Table 1 summarizes the effect of different reaction conditions on yield and purity.
Table 1. Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | Reflux, 82 | 10 | 68 | 95 |
| 2 | DMF | K₂CO₃ | 110 | 6 | 72 | 93 |
| 3 | Acetone | K₂CO₃ | Reflux, 56 | 12 | 58 | 92 |
| 4 | THF | K₂CO₃ | Reflux, 66 | 8 | 61 | 94 |
| 5 | Acetonitrile | TEA | Reflux, 82 | 10 | 55 | 90 |
| 6 | Acetonitrile | Cs₂CO₃ | Reflux, 82 | 8 | 75 | 96 |
| 7 | Acetonitrile | K₂CO₃ | MW, 120 | 0.5 | 84 | 97 |
| 8 | DMF | Cs₂CO₃ | MW, 130 | 0.5 | 82 | 96 |
Based on the optimization data, the microwave-assisted method with acetonitrile as solvent and potassium carbonate as base (Entry 7) provides the best combination of yield and purity.
Purification and Characterization
Purification Methods
Several purification methods can be employed to obtain high-purity this compound:
Column Chromatography
- The crude product is dissolved in a minimal amount of dichloromethane.
- The solution is applied to a silica gel column and eluted with a gradient of ethyl acetate in hexane (10-40%).
- Fractions containing the desired product (as determined by TLC) are combined and concentrated to obtain the purified compound.
Recrystallization
- The crude product is dissolved in a minimal amount of hot ethanol.
- The solution is cooled slowly to room temperature, then to 0-5°C to induce crystallization.
- The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
Characterization Data
The purified this compound can be characterized by various analytical techniques:
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6): δ 12.35 (s, 1H, NH), 7.42-7.21 (m, 5H, Ph), 6.95 (s, 1H, thiazole-H), 6.90 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.32 (s, 1H, Ar-H), 5.80 (t, 1H, NH), 4.02 (s, 2H, CH2), 3.95 (d, 2H, CH2), 2.25 (s, 3H, CH3), 2.10 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6): δ 169.2, 158.7, 145.3, 139.2, 136.8, 135.5, 130.2, 129.1, 128.5, 128.2, 126.9, 124.7, 122.1, 119.4, 115.8, 44.5, 32.7, 21.3, 17.5
IR (KBr, cm-1): 3315 (N-H stretching), 3065 (aromatic C-H stretching), 2920 (aliphatic C-H stretching), 1675 (C=O stretching), 1625, 1545, 1510, 1455, 1380, 1265, 1190, 1120, 845, 790, 740, 700
Mass Spectrum (ESI-MS): m/z 352 [M+H]+
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting point: 162-164°C
- Solubility: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in dichloromethane and chloroform; insoluble in water and petroleum ether
Alternative Synthetic Approaches
One-Pot Synthesis
A one-pot synthesis approach can be developed to streamline the preparation process:
- 5-Benzyl-1,3-thiazol-2-amine (19.0 g, 0.1 mol) is suspended in acetonitrile (150 mL).
- 2,5-Dimethylaniline (12.1 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) are added.
- The mixture is cooled to 0-5°C, and bromoacetyl bromide (20.1 g, 0.1 mol) is added dropwise over 30 minutes.
- The reaction mixture is allowed to warm to room temperature and then heated at reflux for 6-8 hours.
- The reaction is monitored by TLC until completion.
- Work-up and purification are performed as previously described.
This one-pot approach typically provides yields of 55-65%, which is lower than the stepwise method but offers the advantage of shorter overall process time and fewer isolation steps.
Solid-Phase Synthesis
For applications requiring multiple derivatives or small-scale synthesis, a solid-phase approach can be employed:
- Wang resin is functionalized with chloroacetic acid using standard peptide coupling reagents (DIC/HOBt).
- The resin-bound chloroacetate is reacted with 2,5-dimethylaniline in DMF in the presence of DIPEA at 50°C for 4-6 hours.
- The resulting resin-bound 2-[(2,5-dimethylphenyl)amino]acetate is coupled with 5-benzyl-1,3-thiazol-2-amine using HATU/HOAt and DIPEA in DMF.
- The final product is cleaved from the resin using TFA/DCM (1:1) and purified by preparative HPLC.
This solid-phase approach is particularly useful for the synthesis of compound libraries for structure-activity relationship studies.
Scale-Up Considerations
For larger-scale production, several modifications to the synthetic procedures are recommended:
Process Modifications
- The acylation step can be performed using chloroacetic anhydride instead of chloroacetyl chloride to reduce the release of HCl gas.
- Continuous stirred tank reactors (CSTRs) with efficient cooling systems are recommended for the exothermic acylation reaction.
- In-process controls should be established to monitor reaction progress and ensure consistent product quality.
Environmental Considerations
- Solvent recovery systems should be implemented to reduce waste generation.
- Aqueous waste streams containing inorganic salts should be treated appropriately before disposal.
- Alternative, greener solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether can be evaluated as replacements for conventional solvents.
Q & A
Q. What are the established synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-2-[(2,5-dimethylphenyl)amino]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of the thiazole-acetamide backbone : React 2-amino-5-benzyl-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Solvents like dioxane or ethanol are used under reflux (20–25°C, 4–6 hours). Reaction progress is monitored via TLC .
Introduction of the 2,5-dimethylphenylamine group : Substitute the chloride with 2,5-dimethylaniline under nucleophilic conditions. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio) and using polar aprotic solvents (e.g., DMF) at 60–80°C for 8–12 hours .
Optimization Tips :
- Use TEA to neutralize HCl byproducts.
- Purify intermediates via recrystallization (ethanol/petroleum ether) to reduce side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d6 or CDCl3) to confirm substituent positions and purity. Key signals include the acetamide carbonyl (δ ~165–170 ppm) and thiazole protons (δ ~6.5–7.5 ppm) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂N₃OS: calc. 376.15) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the key solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and ethanol; poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer .
- Stability :
- Store at –20°C in anhydrous conditions to prevent hydrolysis.
- Avoid prolonged exposure to light or acidic/basic conditions (pH <5 or >9) to maintain structural integrity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) be applied to resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals.
- Data Collection : Collect diffraction data at 100–150 K using Mo Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Focus on resolving disorder in the benzyl or dimethylphenyl groups .
Example Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for its biological activity?
- Methodological Answer :
- Structural Modifications :
Vary the benzyl substituent (e.g., halogenation) to assess hydrophobic interactions.
Modify the dimethylphenyl group (e.g., methoxy vs. nitro) to study electronic effects .
- Biological Assays :
- Use enzyme inhibition assays (e.g., kinase targets) or cell viability assays (MTT) to correlate substituents with activity.
- Compare IC₅₀ values across derivatives to identify pharmacophores .
Q. How should contradictory data from biological assays (e.g., variable IC₅₀ values) be methodologically addressed?
- Methodological Answer :
- Replicate Experiments : Perform triplicate measurements under standardized conditions (e.g., cell passage number, serum concentration).
- Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence-based vs. luminescence assays).
- Statistical Analysis : Apply ANOVA or Student’s t-test to identify outliers. Consider batch effects (e.g., compound degradation) .
Q. What computational approaches are suitable for studying its target interactions (e.g., molecular docking)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the ligand with GAFF2 force fields.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bonding networks.
- QSAR Modeling : Build regression models (e.g., Random Forest) to predict activity from electronic descriptors (logP, polar surface area) .
Q. What are the challenges in optimizing synthetic yields for multi-step reactions involving this compound?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after each step to remove unreacted starting materials.
- Side Reactions : Mitigate thiazole ring oxidation by conducting reactions under nitrogen.
- Catalyst Screening : Test Pd/C or CuI for coupling steps to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
